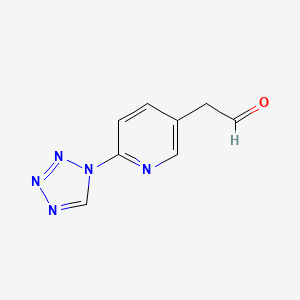![molecular formula C8H12N2O2 B8600842 [1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B8600842.png)
[1-(oxolan-2-yl)imidazol-2-yl]methanol
Descripción general
Descripción
[1-(oxolan-2-yl)imidazol-2-yl]methanol: is a chemical compound that features a tetrahydrofuran ring fused with an imidazole ring, connected to a methanol group. This unique structure combines the properties of both tetrahydrofuran and imidazole, making it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxolan-2-yl)imidazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable imidazole derivative with a tetrahydrofuran derivative in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydro or tetrahydro derivatives of the imidazole ring.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, [1-(oxolan-2-yl)imidazol-2-yl]methanol is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s imidazole ring is a common motif in many pharmaceuticals. Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: In the industrial sector, the compound is utilized in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of [1-(oxolan-2-yl)imidazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and stability.
Comparación Con Compuestos Similares
[1-(Tetrahydro-furan-2-yl)-1H-imidazol-2-yl]-ethanol: Similar structure with an ethanol group instead of methanol.
[1-(Tetrahydro-furan-2-yl)-1H-imidazol-2-yl]-propane: Similar structure with a propane group instead of methanol.
Uniqueness: The presence of the methanol group in [1-(oxolan-2-yl)imidazol-2-yl]methanol provides unique reactivity compared to its analogs. This allows for specific chemical transformations and interactions that are not possible with the ethanol or propane derivatives.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
[1-(oxolan-2-yl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C8H12N2O2/c11-6-7-9-3-4-10(7)8-2-1-5-12-8/h3-4,8,11H,1-2,5-6H2 |
Clave InChI |
OBNUFUMPYHEQQP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)N2C=CN=C2CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Cyclohexanone, 2-[2-(3,4-dichlorophenyl)-2-oxoethyl]-](/img/structure/B8600819.png)
![1-(Benzo[d][1,3]dioxol-5-yl)cyclohexanecarbaldehyde](/img/structure/B8600820.png)

![N-(7-Cyano-4-methyl-1H-benzo[d]imidazol-5-yl)formamide](/img/structure/B8600826.png)


